molecular formula C48H36N2 B114602 N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline CAS No. 145898-89-1

N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline

Cat. No.: B114602
CAS No.: 145898-89-1
M. Wt: 640.8 g/mol
InChI Key: DMJSBXRAPLBNGX-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine is a complex organic compound known for its unique structural properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine typically involves a series of Friedel-Crafts polymerization reactions. One common method includes the reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction conditions often require a catalyst such as aluminum chloride and are conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale polymerization reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and other halogens.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Friedel-Crafts catalysts like aluminum chloride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can produce iodine-doped polymers with enhanced electronic properties .

Scientific Research Applications

N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine exerts its effects is primarily through its highly conjugated structure, which allows for efficient charge transfer and interaction with various molecular targets. The compound’s electron-rich nature facilitates its role in redox reactions and its ability to form stable cation radicals .

Properties

IUPAC Name

N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N2/c1-5-13-43(14-6-1)49(44-15-7-2-8-16-44)47-33-29-41(30-34-47)39-25-21-37(22-26-39)38-23-27-40(28-24-38)42-31-35-48(36-32-42)50(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJSBXRAPLBNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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